4-bromo-3-fluoro-N-methylbenzenesulfonamide
CAS No.: 1055995-78-2
Cat. No.: VC2566640
Molecular Formula: C7H7BrFNO2S
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1055995-78-2 |
|---|---|
| Molecular Formula | C7H7BrFNO2S |
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | 4-bromo-3-fluoro-N-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 |
| Standard InChI Key | ZZVOUYNGRIXCHP-UHFFFAOYSA-N |
| SMILES | CNS(=O)(=O)C1=CC(=C(C=C1)Br)F |
| Canonical SMILES | CNS(=O)(=O)C1=CC(=C(C=C1)Br)F |
Introduction
Chemical Structure and Properties
4-Bromo-3-fluoro-N-methylbenzenesulfonamide is characterized by its benzenesulfonamide core with specific substitution patterns. The compound features a bromine atom at the 4-position and a fluorine atom at the 3-position of the benzene ring, along with a methylated sulfonamide group at the 1-position.
Basic Identification and Properties
The compound is identified by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1055995-78-2 |
| Molecular Formula | C₇H₇BrFNO₂S |
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | 4-bromo-3-fluoro-N-methylbenzenesulfonamide |
| Physical State | Solid |
| PubChem CID | 68481117 |
Structural Identifiers
The compound can be precisely identified using the following structural identifiers:
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 |
| InChIKey | ZZVOUYNGRIXCHP-UHFFFAOYSA-N |
| SMILES | CNS(=O)(=O)C1=CC(=C(C=C1)Br)F |
The molecular structure consists of a benzene ring with bromine and fluorine substituents that affect the electronic properties of the molecule. The sulfonamide group (-SO₂-NH-CH₃) provides additional functionality for potential chemical modifications and biological interactions. The presence of these functional groups contributes to the compound's potential reactivity in various chemical processes.
Synthesis Methods
Several synthetic approaches may be employed to prepare 4-bromo-3-fluoro-N-methylbenzenesulfonamide, depending on the starting materials and desired efficiency of the process.
Traditional Synthetic Route
The synthesis of this compound typically involves several key steps:
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Preparation of Sulfonyl Chloride Intermediate: Starting with appropriately substituted bromofluorobenzene, which undergoes sulfonation followed by conversion to the corresponding sulfonyl chloride.
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Amination Reaction: The sulfonyl chloride intermediate reacts with methylamine to form the desired N-methyl sulfonamide.
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Purification: The crude product undergoes purification procedures, typically including recrystallization or column chromatography, to achieve the desired purity.
Alternative Synthetic Approaches
Alternative methods for synthesizing this compound may include:
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Direct Functionalization: Starting with a pre-functionalized benzenesulfonamide and introducing the halogen substituents in controlled, regioselective reactions.
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Halogenation-First Approach: Beginning with 3-fluorobenzene or 4-bromobenzene derivatives and introducing the other halogen followed by sulfonamide formation.
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Methylation of Primary Sulfonamide: Forming the primary sulfonamide (4-bromo-3-fluorobenzenesulfonamide) first, followed by selective N-methylation using reagents such as methyl iodide in the presence of an appropriate base.
Each synthetic approach offers different advantages in terms of yield, purity, scale, and starting material availability. The choice of synthetic route would typically depend on the specific requirements of the application and availability of precursors.
Chemical Reactivity and Modifications
The presence of multiple functional groups in 4-bromo-3-fluoro-N-methylbenzenesulfonamide enables diverse chemical transformations, making it a versatile building block in organic synthesis.
Reactivity Patterns
The compound exhibits several characteristic reactivity patterns:
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Aryl Halide Reactivity: The bromine at the 4-position can participate in various cross-coupling reactions (Suzuki, Sonogashira, Heck) to introduce new carbon-carbon bonds.
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Sulfonamide Modifications: The N-H bond of the sulfonamide group can undergo further substitution reactions with appropriate electrophiles.
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Aromatic Substitution: The electron-withdrawing effects of both the sulfonamide group and halogen substituents affect the reactivity of the benzene ring toward electrophilic and nucleophilic aromatic substitution.
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Metal-Halogen Exchange: The bromine can undergo metal-halogen exchange reactions with organolithium reagents to enable functionalization at that position.
These reactivity patterns allow for the synthesis of more complex molecules using 4-bromo-3-fluoro-N-methylbenzenesulfonamide as a starting point or intermediate.
Applications in Research and Development
4-Bromo-3-fluoro-N-methylbenzenesulfonamide has potential applications across several scientific disciplines, particularly in pharmaceutical research and materials science.
Pharmaceutical Applications
In pharmaceutical research, the compound may serve as:
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Synthetic Intermediate: The compound functions as a building block for the synthesis of more complex bioactive molecules, particularly those requiring specific substitution patterns.
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Pharmacophore Component: The sulfonamide functionality has historical significance in medicinal chemistry, being associated with antimicrobial, diuretic, and enzyme inhibitory properties.
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Structure-Activity Relationship Studies: The specific substitution pattern allows researchers to explore how small structural changes affect biological activity when incorporated into larger molecular frameworks.
Comparison with Structurally Related Compounds
Understanding the relationship between 4-bromo-3-fluoro-N-methylbenzenesulfonamide and similar compounds provides insight into how subtle structural differences affect chemical and potentially biological properties.
Positional Isomers and Related Structures
Table 3 presents a comparison of 4-bromo-3-fluoro-N-methylbenzenesulfonamide with structurally related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Differences |
|---|---|---|---|---|
| 4-Bromo-3-fluoro-N-methylbenzenesulfonamide | 1055995-78-2 | C₇H₇BrFNO₂S | 268.11 | Reference compound |
| 3-Bromo-4-fluoro-N-methylbenzenesulfonamide | 1864395-88-9 | C₇H₇BrFNO₂S | 268.11 | Bromine and fluorine positions swapped |
| 4-Bromo-2-fluoro-N-methylbenzenesulfonamide | 749928-85-6 | C₇H₇BrFNO₂S | 268.11 | Fluorine at position 2 instead of 3 |
| 4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide | 779331-34-9 | C₈H₉BrFNO₂S | 282.13 | Additional N-methyl group |
| 4-Bromo-N-ethyl-3-fluoro-N-methylbenzene-1-sulfonamide | 1436111-79-3 | C₉H₁₁BrFNO₂S | 296.16 | N-ethyl-N-methyl instead of N-methyl |
Structure-Property Relationships
The structural variations among these compounds significantly influence their properties:
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Electronic Effects: The position of halogen substituents alters the electron distribution in the aromatic ring, affecting reactivity and binding interactions. For example, the 3-bromo-4-fluoro isomer would have different electronic properties compared to the 4-bromo-3-fluoro arrangement.
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Steric Considerations: The spatial arrangement of substituents impacts molecular recognition and binding to biological targets. The presence of a second methyl group on the nitrogen (as in the N,N-dimethyl derivative) or an ethyl group significantly alters the steric environment around the sulfonamide.
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Hydrogen Bonding Capacity: The N-methylated derivative retains one N-H bond for hydrogen bonding, while the N,N-dimethyl analog lacks this capability, potentially affecting solubility and interactions with biological systems.
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Metabolic Stability: Different substitution patterns can lead to varying metabolic stability profiles, with N,N-disubstituted sulfonamides typically more resistant to metabolic N-dealkylation than mono-substituted analogs.
These structure-property relationships are crucial for understanding how subtle molecular modifications can be leveraged to optimize compounds for specific applications.
Analytical Characterization
The identification and purity assessment of 4-bromo-3-fluoro-N-methylbenzenesulfonamide typically involves multiple analytical techniques.
Spectroscopic Characterization
Key spectroscopic methods for characterizing this compound include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show characteristic patterns for the aromatic protons and the N-methyl group. The aromatic region would display complex splitting patterns due to coupling with fluorine and the different chemical environments of the protons. The N-methyl group would appear as a distinct singlet.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the sulfonamide group (S=O stretching vibrations typically at approximately 1150-1350 cm⁻¹) and N-H stretching (typically at 3200-3300 cm⁻¹).
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Mass Spectrometry: Would reveal the molecular ion peak corresponding to the molecular weight (268.11 g/mol) along with characteristic fragmentation patterns, including loss of the methyl group and cleavage of the S-N bond.
Chromatographic Analysis
Chromatographic techniques commonly employed for purity determination include:
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High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the compound, with detection typically by UV absorption.
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Gas Chromatography (GC): May be used for volatile derivatives or for specific analytical applications.
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Thin-Layer Chromatography (TLC): Provides a rapid method for monitoring reactions and initial purity assessments.
These analytical approaches collectively provide comprehensive characterization of the compound's structure and purity, essential for research applications.
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